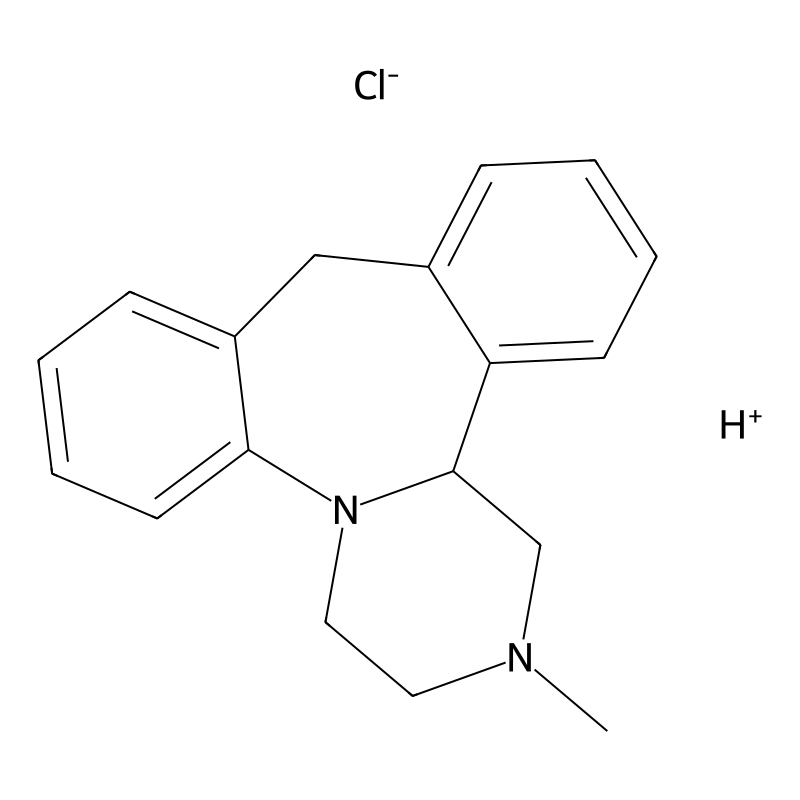

Mianserin Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mianserin pharmacokinetics absorption distribution metabolism excretion

Core Pharmacokinetic Parameters of Mianserin

The table below summarizes the fundamental pharmacokinetic properties of mianserin after oral administration [1] [2]:

| Parameter | Description/Value |

|---|---|

| Absorption & Bioavailability | Readily absorbed from GI tract. Absolute bioavailability is relatively low (approx. 20-30%) due to extensive first-pass metabolism [3] [2]. |

| Time to Peak Plasma (T~max~) | Approximately 1.4 to 3 hours [3] [2]. |

| Protein Binding | High, ranging from 90% to 96% [1] [2]. |

| Volume of Distribution (V~d~) | Large, approximately 444 Liters (or 13 L/kg), indicating extensive distribution into tissues [3]. |

| Metabolism | Extensively metabolized in the liver via aromatic hydroxylation, N-oxidation, and N-demethylation [2]. |

| Active Metabolites | Desmethylmianserin and 8-hydroxymianserin [1] [2]. |

| Elimination Half-Life (T~½~) | Ranges from about 10 to 61 hours; often reported around 33 hours [1] [3] [2]. |

| Route of Elimination | Mainly excreted via urine as metabolites; a limited amount is excreted in feces [2]. |

| Plasma Clearance | Approximately 19 L/h [3]. |

Metabolism and Elimination Pathways

Mianserin undergoes significant hepatic metabolism. The following diagram illustrates its primary metabolic pathways and subsequent elimination:

> Mianserin is metabolized in the liver to active compounds before being conjugated and renally excreted.

Key Experimental Data and Methodologies

Several studies have precisely quantified mianserin's pharmacokinetic profile using rigorous methods.

1. Absolute Bioavailability Study (1985) [3]

- Objective: To determine the absolute bioavailability and key pharmacokinetic parameters of mianserin tablets and an oral solution.

- Protocol: A crossover study in six healthy male subjects. Each received:

- A single 5 mg intravenous constant-rate infusion over 1 hour.

- A single 60 mg oral dose as two 30 mg tablets.

- A single 60 mg oral solution.

- Analytical Method: Plasma mianserin concentrations were measured at predetermined times over 120 hours and pharmacokinetically analyzed.

- Key Findings: The data were fitted to compartmental models. The mean results demonstrated low absolute bioavailability and a large volume of distribution, as shown in the table below.

2. Pilot Study on Rectal Administration (2016) [4]

- Objective: To formulate mianserin suppositories and evaluate their pharmacokinetics in subjects unable to take oral medication.

- Protocol: 30 mg suppositories were prepared using a melting technique with Witepsol H-15 as the base. Pharmacokinetics were evaluated in three beagle dogs and three healthy human males in an open-label, single-dose study.

- Analytical Method: Plasma mianserin levels were determined using gas chromatography–mass spectrometry (GC-MS).

- Key Finding: Compared to oral administration, rectal administration showed a delayed T~max~ (8 hours) and a lower C~max~, but a comparable AUC, suggesting a different absorption profile without hepatic first-pass avoidance in this formulation.

Summary of Quantitative Findings from Key Studies

This table consolidates critical quantitative data from the referenced experiments for easy comparison [3] [4]:

| Parameter | Value (Oral - Timmer et al.) | Value (Rectal - Pilot Study) |

|---|---|---|

| Dose | 60 mg (Tablets/Solution) | 30 mg (Suppository) |

| Absolute Bioavailability (F) | 20-22% | Not calculated |

| C~max~ | 54 ng/mL (Tablets) | 14.6 ng/mL (Humans) |

| T~max~ | 1.4 hours (Tablets) | 8 hours (Humans) |

| AUC | Not specified for 0-24h | 266 h·ng/mL (AUC~0-24~, Humans) |

| Volume of Distribution (V~d~) | 444 L | Not assessed |

| Plasma Clearance (CL) | 19 L/h | Not assessed |

| Elimination Half-Life (T~½~) | 33 hours | Not assessed |

Special Population Considerations

- Elderly Patients: Pharmacokinetic studies indicate that age significantly influences mianserin's disposition. Elderly patients generally achieve higher plasma concentrations and exhibit a smaller volume of distribution and reduced clearance compared to younger subjects after a single oral dose [5]. This underscores the importance of dose adjustment in geriatric pharmacotherapy.

- Hepatic Impairment: Since mianserin undergoes extensive hepatic metabolism, its use is contraindicated in patients with severe liver disease [2]. Careful monitoring is advised for patients with mild to moderate impairment.

References

- 1. Mianserin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Mianserin: Uses, Dosage, Side Effects and More [mims.com]

- 3. Absolute bioavailability of mianserin tablets and solution in ... [link.springer.com]

- 4. The pharmacokinetics of mianserin suppositories for rectal ... [jphcs.biomedcentral.com]

- 5. Influence of age on mianserin pharmacokinetics [link.springer.com]

Comprehensive Technical Analysis of Mianserin's Structure-Activity Relationship for Drug Development Professionals

Introduction to Mianserin and SAR Fundamentals

Mianserin is a tetracyclic antidepressant with a complex pharmacological profile that extends beyond its traditional classification. As a tetracyclic compound, it features a distinctive chemical scaffold that enables interactions with multiple neurotransmitter systems simultaneously. The core structure consists of four fused rings that create a three-dimensional architecture capable of high-affinity binding to various G-protein coupled receptors (GPCRs). Traditionally, mianserin has been characterized as an antagonist/inverse agonist at a range of aminergic GPCRs, with documented activity at 5-HT (serotonin), α-adrenergic, and histamine H₁ receptors, in addition to its inhibition of noradrenaline uptake. This multifaceted receptor interaction profile underpins both its therapeutic applications and its side effect potential, making the understanding of its structure-activity relationship (SAR) particularly valuable for medicinal chemistry efforts.

The structural foundation of mianserin provides specific molecular features that facilitate these diverse receptor interactions. The compound contains a dibenzazepine-like framework with a nitrogen atom positioned to serve as a key pharmacophoric element for receptor binding. The presence of the N-methyl group has been historically considered essential for aminergic receptor activity, as this feature is conserved across many central nervous system drugs that target monoamine receptors. Additionally, the aromatic ring systems and the basic amine functionality represent critical structural elements that enable the molecular recognition events at various receptor binding pockets. Understanding how these specific structural components contribute to receptor binding and functional activity provides the foundation for rational drug design aimed at enhancing desired therapeutic effects while minimizing off-target interactions.

Table 1: Key Structural Features of Mianserin and Their Roles in Receptor Interaction

| Structural Feature | Chemical Characteristics | Role in Receptor Interaction |

|---|---|---|

| Tetracyclic core | Four fused rings with rigid conformation | Provides three-dimensional scaffold for receptor recognition |

| N-methyl group | Methyl substituent on nitrogen | Critical for aminergic receptor binding; primary pharmacophore element |

| Aromatic systems | Extended π-electron systems | Facilitates hydrophobic interactions and π-stacking in receptor pockets |

| Basic amine | Nitrogen with protonation capability | Enables ionic and hydrogen bonding with receptor residues |

| Molecular geometry | Angular arrangement of ring systems | Influences selectivity across receptor subtypes |

Traditional SAR and Structural Modifications

Rational Design Strategies for Mianserin Derivatives

The systematic modification of mianserin's structure has been employed to elucidate the relative importance of specific functional groups for its diverse biological activities. In a comprehensive approach to determine whether mianserin's anti-inflammatory properties were independent of its 5-HT receptor binding, researchers designed a series of structural derivatives with specific alterations to the core structure. The primary strategy involved targeted modifications at the N-methyl group, which represents one of the principal pharmacophore elements for aminergic receptor binding. Specifically, the design hypothesis focused on making alterations that were predicted to be unlikely to bind to monoamine GPCRs while potentially retaining the anti-inflammatory activity observed with the parent compound. This approach yielded several distinct derivatives, including MN-1 (with acetylated secondary amine) and MN-2 to MN-6 (where the methyl group was removed and replaced with polar functionalities attached via alkyl linkers) [1].

Biological Evaluation of Structural Analogs

The biological characterization of mianserin analogs revealed striking insights into the separation of structural requirements for different pharmacological activities. When the lead compound from the derivative series (with significantly reduced 5-HT receptor binding) was evaluated in cellular assays, it demonstrated retained anti-inflammatory activity despite the substantial decrease in affinity for serotonin receptors. Specifically, this analog maintained the ability to inhibit endosomal toll-like receptor 7 and 8 signaling in primary human macrophages and spontaneous cytokine production from human rheumatoid synovial tissue at levels equivalent to the parent mianserin compound [1]. This compelling evidence suggests that the anti-inflammatory properties of mianserin may operate through a mechanism independent of its activity at 5-HT receptors, challenging conventional assumptions about the relationship between its structure and pharmacological effects.

The experimental validation of these analogs employed robust biological screening systems to ensure translational relevance. Primary human peripheral blood mononuclear cells were used as the initial screening platform for anti-inflammatory activity, providing a human-derived, clinically relevant model system. For the lead compound, the loss of 5-HT receptor binding was quantitatively assessed through competitive binding experiments using non-selective 5-HT binding of radiolabeled serotonin in rat cerebral cortex preparations [1]. The preservation of anti-inflammatory activity despite marked reduction in 5-HT receptor affinity represents a significant finding that may enable the development of more targeted therapeutic agents with improved side effect profiles. This dissociation of structural requirements suggests that distinct structural elements govern mianserin's different biological activities, allowing for potential optimization of desired effects while minimizing unwanted receptor interactions.

Table 2: Experimental Results of Mianserin Structural Modifications

| Compound | Structural Modification | Anti-inflammatory Effect | 5-HT Receptor Binding |

|---|---|---|---|

| Mianserin (parent) | Reference compound | Strong inhibition of TLR signaling and cytokine production | High (reference level) |

| MN-1 | Acetylated secondary amine | Retained activity | Significantly reduced |

| MN-2 to MN-6 | Removed methyl group, added polar functionalities | Varying levels retained | Dramatically reduced |

| Lead compound | Not specified (reduced 5-HT binding) | Equivalent to mianserin | Significantly lost |

Receptor Profiling and Unexpected Pharmacological Activities

5-HT1e and 5-HT1f Receptor Agonism

Recent research has uncovered a surprising dimension of mianserin's pharmacological profile—its unexpected agonist activity at specific serotonin receptor subtypes. Through targeted screening of aminergic receptor ligands against understudied 5-HT receptors, scientists discovered that mianserin exhibits potent agonism at both 5-HT1eR and 5-HT1FR, with median effective concentration (EC₅₀) values of 123.3 nM and 47.5 nM, respectively [2]. This finding is particularly remarkable because mianserin has been traditionally characterized as a pan-antagonist at serotonin receptors, highlighting the importance of comprehensive receptor profiling even for well-established pharmaceutical compounds. The agonist activity at these specific receptor subtypes may explain clinically observed effects that were previously not well understood, such as mianserin's reported antimigraine properties, which align with the known roles of 5-HT1FR in migraine pathophysiology.

The structural basis for this unexpected agonist activity was elucidated through advanced structural biology techniques. Cryo-electron microscopy (cryo-EM) and mutagenesis studies revealed that mianserin adopts unique agonist-like binding poses at 5-HT1eR that are distinct from similar drug scaffolds found in inactive-state 5-HTR structures [2]. Specifically, the tetracyclic framework of mianserin appears to engage the 5-HT1eR binding pocket in a manner that stabilizes an active receptor conformation, despite the compound's antagonist behavior at other serotonin receptor subtypes. This receptor-specific allosteric coupling in 5-HT1eR and 5-HT1FR contributes to the agonist activity observed with mianserin and related tetracyclic antidepressants like setiptiline and mirtazapine. The discovery of this activity underscores the importance of considering receptor subtype-specific effects when establishing structure-activity relationships, as a single compound can exhibit qualitatively different pharmacological activities across even closely related receptor subtypes.

Structural Insights from Cryo-EM and Molecular Dynamics

The molecular determinants of mianserin's functional activity at serotonin receptors have been visualized at high resolution using cryo-electron microscopy. Structural studies of 5-HT1eR signaling complexes activated by mianserin and setiptiline have provided atomic-level insights into the binding modes of these tetracyclic compounds [2]. The cryo-EM structures reveal distinctive molecular interactions that stabilize the active state of these receptors, including specific contacts between the tetracyclic framework and conserved residues in the orthosteric binding pocket. Complementary molecular dynamics simulations of these structures embedded in explicit lipid-water environments have further illuminated the dynamic behavior of these receptor-ligand complexes, suggesting that specific conformational states and transition pathways contribute to the agonist efficacy observed with these compounds.

The structural findings from these studies offer explanations for the receptor subtype selectivity observed with mianserin and its analogs. Comparative analysis of the binding poses reveals how relatively subtle differences in receptor binding pocket architecture can lead to significant changes in functional outcomes. Specifically, the tetracyclic framework of mianserin appears to engage in receptor-specific interactions that promote active-state stabilization in 5-HT1eR and 5-HT1FR, while potentially stabilizing inactive states in other serotonin receptor subtypes. These structural insights provide a foundation for rational design of compounds with enhanced selectivity for specific 5-HT receptor subtypes, potentially leading to improved therapeutic agents with more targeted pharmacological profiles. The combination of structural biology, computational approaches, and functional pharmacology represents a powerful paradigm for elucidating complex structure-activity relationships, particularly for promiscuous compounds like mianserin that interact with multiple receptor targets.

Experimental Protocols for SAR Evaluation

In Vitro Receptor Binding and Functional Assays

The comprehensive evaluation of mianserin analogs requires a multifaceted experimental approach to characterize binding affinities and functional activities across relevant receptor targets. For assessment of 5-HT receptor binding affinity, the standard protocol involves competitive binding experiments using rat cerebral cortex membranes. In this method, tissue homogenates are incubated with radiolabeled serotonin (³H-5-HT) in the presence of increasing concentrations of test compounds. Non-specific binding is determined using excess unlabeled 5-HT (typically 10 µM), and reactions are carried out in appropriate buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) for 60 minutes at 25°C [1]. Following incubation, samples are rapidly filtered through glass fiber filters, washed with ice-cold buffer, and quantified using scintillation counting to determine the concentration-dependent displacement of radioligand binding, from which inhibition constants (Kᵢ values) can be calculated.

For functional characterization of receptor activity, multiple assay formats provide complementary information about compound efficacy. The GloSensor cAMP biosensor assay measures receptor-mediated reduction in cellular cAMP levels, which is particularly relevant for 5-HT1 receptor family members that couple to Gᵢ proteins. In this protocol, HEK293 cells expressing the receptor of interest and the GloSensor cAMP plasmid are equilibrated in CO₂-independent medium containing 2% GloSensor reagent for 2 hours at room temperature. Following compound addition, luminescence is measured to quantify decreases in cAMP levels relative to baseline [2]. Alternatively, G protein activation can be directly assessed using bioluminescence resonance energy transfer (BRET) assays, where reduced BRET efficiency between RLuc-tagged Gα subunits and GFP-tagged Gγ/Gβ subunits serves as a marker of receptor-mediated G protein activation and subunit dissociation [2]. This approach provides more direct measurement of proximal signaling events and can yield different structure-activity relationships compared to downstream readouts like cAMP accumulation.

Anti-inflammatory Activity Screening

The evaluation of anti-inflammatory properties in mianserin analogs employs specialized cellular models relevant to inflammatory processes. For initial screening, primary human peripheral blood mononuclear cells (PBMCs) isolated from blood donors provide a physiologically relevant system. PBMCs are typically isolated by density gradient centrifugation using Lympholyte-H or similar media, then cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and antibiotics [1]. Compounds are tested for their ability to inhibit cytokine production either basally or in response to specific stimuli, with cytokine levels in supernatants measured by ELISA after appropriate incubation periods.

More specialized assessment of toll-like receptor inhibition utilizes primary human macrophages differentiated from monocytes. Monocytes are isolated from PBMCs by additional density centrifugation on iso-osmotic Percoll gradients, then differentiated into macrophages over 4-6 days in media containing macrophage colony-stimulating factor (M-CSF) [1]. The resulting macrophages are pre-incubated with test compounds for 30 minutes before stimulation with specific TLR ligands (e.g., 10 ng/mL LPS for TLR4, 1 μg/mL R-848 for TLR7/8). After 6-24 hours of stimulation, supernatants are collected for cytokine analysis, typically focusing on TNF-α, IL-6, and IL-1β as key inflammatory mediators. For even greater clinical relevance, some investigators employ human rheumatoid synovial membrane cultures, which provide a complex tissue environment that maintains native cellular interactions [1]. These systems collectively enable comprehensive evaluation of the anti-inflammatory potential of mianserin analogs across different experimental contexts, from reduced systems to more complex tissue environments.

Signaling Pathways and Integrated Pharmacological Profile

The complex pharmacological profile of mianserin emerges from its simultaneous interactions with multiple signaling pathways in different tissue and cellular contexts. The diagram below illustrates the key molecular and cellular components involved in mianserin's diverse biological activities:

Diagram: Mianserin's polypharmacology involves complex interactions with multiple receptor systems and signaling pathways that collectively contribute to its diverse biological effects. The diagram illustrates key receptor targets (rectangles), downstream signaling pathways (hexagons), and resulting biological activities (octagons).

The integrated pharmacological profile of mianserin emerges from its simultaneous engagement of these multiple targets, which creates both therapeutic opportunities and challenges. The antidepressant effects primarily derive from its antagonism at 5-HT2 receptors and α2-adrenergic receptors, which collectively increase noradrenergic neurotransmission [3]. The recently discovered agonist activity at 5-HT1e and 5-HT1f receptors may contribute to its reported efficacy in migraine prevention, mirroring the mechanism of newer antimigraine medications like lasmiditan [2]. Meanwhile, the anti-inflammatory properties appear to operate through a distinct mechanism involving direct inhibition of endosomal TLR7/8 signaling, which subsequently reduces NF-κB activation and cytokine production [1]. This pathway inhibition occurs independently of 5-HT receptor binding, as demonstrated by derivatives that maintain anti-inflammatory activity despite losing affinity for serotonin receptors.

The clinical implications of this complex polypharmacology include both therapeutic benefits and side effect considerations. The antihistamine activity contributes to sedative effects, which can be beneficial for agitated depression but problematic for daytime functioning. The balanced modulation of multiple monoamine systems may contribute to mianserin's relatively favorable side effect profile regarding sexual dysfunction and cardiovascular effects compared to some other antidepressants. However, the very complexity of this pharmacological profile makes the establishment of clear structure-activity relationships particularly challenging, as modifications intended to optimize activity at one target may have unintended consequences at other targets. This underscores the importance of comprehensive receptor profiling and functional characterization when developing new analogs based on the mianserin scaffold, as selective optimization of specific desired activities while minimizing unwanted effects represents the primary challenge in advancing improved therapeutic agents derived from this multifaceted compound.

Conclusion and Future Directions

The structure-activity relationship of mianserin reveals a complex interplay between its tetracyclic framework and multiple biological targets, with distinct structural requirements for different pharmacological activities. The unexpected dissociation between 5-HT receptor binding and anti-inflammatory activity, coupled with the recent discovery of agonist effects at 5-HT1e/1f receptors, highlights the limitations of traditional classification systems and underscores the value of comprehensive pharmacological profiling. The structural insights gained from cryo-EM studies of mianserin-bound receptor complexes provide atomic-level understanding of its diverse functional activities and offer promising starting points for rational design of more selective therapeutics.

References

Mianserin anti-inflammatory properties independent of 5-HT receptors

Core Discovery & Rationale

The foundational hypothesis driving this research is that the anti-inflammatory activity of the tetracyclic antidepressant mianserin could be separated from its primary action on 5-hydroxytryptamine (5-HT) receptors. The core discovery is that structural modifications to mianserin can significantly reduce its binding to 5-HT receptors without diminishing its anti-inflammatory efficacy. This suggests the anti-inflammatory mechanism is an "off-target" effect, distinct from its role in monoaminergic signaling [1] [2].

The rationale for this investigation was twofold:

- High Concentration Requirement: Previous studies showed that the concentrations of mianserin required to inhibit cytokine production in human macrophages and rheumatoid synovial tissue were far higher than those needed for 5-HT receptor binding [1] [2].

- Defining the Mechanism: A better understanding of this off-target effect could pave the way for developing new anti-inflammatory drugs to treat major depressive disorder (MDD) and chronic inflammatory diseases [1].

Structural Modifications & Key Findings

Design Hypothesis

The design strategy focused on modifying the mianserin structure to bias activity in favor of anti-inflammatory effects while reducing affinity for aminergic G-protein coupled receptors (GPCRs). The N-methyl group is a primary pharmacophore element for binding to these receptors. The derivatives were created with the following modifications [1] [2]:

- MN-1: The secondary amine was acetylated.

- MN-2 to MN-6: The methyl group was removed, the basic nitrogen was retained, and a polar group was attached via an alkyl linker.

The intention was to create compounds "unlikely to bind to monoamine GPCRs" while retaining inhibition of Toll-like receptor (TLR)-induced cytokines [1] [2].

Quantitative Data on Binding and Activity

The lead compound from the series, MN-1, demonstrated the successful separation of activities. The table below summarizes the key quantitative findings for mianserin and MN-1.

| Compound | 5-HT Receptor Binding (Radioligand Assay in Rat Cortex) | Inhibition of TLR8-induced TNF-α (in human macrophages) | Inhibition of Spontaneous Cytokine Production (in human rheumatoid synovial tissue) |

|---|---|---|---|

| Mianserin | High affinity | Equivalent to previous observations [3] | Equivalent to previous observations [3] |

| Derivative MN-1 | Significant loss of binding affinity [3] | Retained full activity, equivalent to mianserin [3] [1] | Retained full activity, equivalent to mianserin [3] [1] |

This data provides direct evidence that the anti-inflammatory mechanism of mianserin is independent of 5-HT receptor activity [3].

Detailed Experimental Protocols

The following methodologies are critical for replicating the key findings.

Cell Culture and Stimulation

- Cell Source: Primary human peripheral blood mononuclear cells (PBMCs) were isolated from leukocyte cones obtained from blood donors. Monocytes were further isolated from PBMCs via density centrifugation on an iso-osmotic Percoll gradient [1] [2].

- Macrophage Differentiation: Isolated monocytes were differentiated into macrophages by culturing for 4 days in RPMI 1640 medium supplemented with 5% FBS, penicillin/streptomycin, and 100 ng/ml Macrophage Colony-Stimulating Factor (M-CSF) [1] [2].

- Stimulation & Compound Testing: Differentiated macrophages were pre-incubated with the test compounds (e.g., mianserin, MN-1) or a DMSO vehicle control for 30 minutes. They were then stimulated with various TLR ligands to induce inflammation [1] [2]. The specific ligands and concentrations used were:

- LPS (TLR4): 10 ng/mL

- Pam3Cys (TLR1/2): 100 ng/mL

- Flagellin (TLR5): 100 ng/mL

- R-848 (TLR7/8): 1 μg/mL

- Synovial Tissue Culture: Human rheumatoid synovial membrane cells were isolated from joint synovium and cultured ex vivo to measure spontaneous cytokine production [1].

Anti-inflammatory Activity Screening

- Method: After 6 hours of stimulation with TLR ligands, cell culture supernatants were collected.

- Measurement: The production of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α), was quantified. This served as the primary readout for anti-inflammatory activity [1] [2].

5-HT Receptor Binding Assay

- Method: A non-selective radioligand binding assay was performed to assess the affinity of the compounds for 5-HT receptors.

- Protocol: The assay used tritiated serotonin ([³H]-5-HT) and membranes prepared from the rat cerebral cortex. The degree to which the test compounds displaced the radiolabelled serotonin was measured to determine binding affinity [3].

The following diagram illustrates the workflow for the key experiments that established the dissociation between 5-HT binding and anti-inflammatory effects.

Proposed Anti-inflammatory Mechanism

The experimental data points towards a specific, 5-HT receptor-independent pathway for mianserin's anti-inflammatory action.

- Primary Target: The evidence indicates that mianserin and its active derivative MN-1 selectively inhibit signaling downstream of a subset of endosomal Toll-like Receptors (TLRs), particularly TLR8 in primary human macrophages [3] [1]. This inhibition leads to reduced production of TNF-α and other cytokines.

- Connection to Broader Pathways: While not directly studied with mianserin in these papers, other antidepressants with anti-inflammatory properties have been shown to inhibit the NLRP3 inflammasome [4] [5]. The NLRP3 inflammasome is a key inflammatory signaling platform that can be activated by various stimuli. Its activation leads to the cleavage and secretion of pro-inflammatory cytokines like IL-1β and IL-18. Given that mianserin's relative, mirtazapine, has been shown to inhibit the NLRP3/caspase-1/IL-1β pathway [5], it is a plausible, though not yet confirmed, mechanism for mianserin.

The diagram below integrates this proposed mechanism into a signaling pathway.

Implications for Research & Development

The dissociation of mianserin's anti-inflammatory effects from its 5-HT activity opens several promising avenues:

- Novel Anti-inflammatory Drug Development: The mianserin scaffold, particularly the MN-1 derivative, serves as a lead structure for developing new compounds to treat chronic inflammatory diseases like rheumatoid arthritis, without the psychoactive side effects mediated by 5-HT receptors [3] [1].

- Treatment of Comorbid Conditions: This research supports the inflammation hypothesis of depression and suggests that derivatives of mianserin could be particularly effective for treating MDD in patients with high inflammatory biomarkers or with comorbid inflammatory conditions [4] [6].

- Repurposing Existing Drugs: Understanding this mechanism provides a strong rationale for clinically investigating mianserin itself as an adjunct therapy in autoimmune and other inflammatory disorders [3].

References

- 1. Structural Modification of the Antidepressant Mianserin ... [frontiersin.org]

- 2. Structural Modification of the Antidepressant Mianserin ... [pmc.ncbi.nlm.nih.gov]

- 3. Structural Modification of the Antidepressant Mianserin Suggests That... [pubmed.ncbi.nlm.nih.gov]

- 4. NLRP3 Inflammasome: A New Target for the Treatment of ... [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological update of mirtazapine: a narrative ... [link.springer.com]

- 6. Inflammation and Immune Regulation as Potential Drug ... [pmc.ncbi.nlm.nih.gov]

Mianserin pharmacodynamics receptor binding profile

Mianserin Receptor Binding Profile

| Receptor / Transporter | Affinity (Ki, nM) | Intrinsic Activity | Primary Pharmacological Effect |

|---|---|---|---|

| Histamine H1 [1] [2] | 0.30 - 1.7 | Antagonist / Inverse Agonist [1] [2] | Sedation |

| α2A-Adrenergic [1] [2] | 4.8 | Antagonist [1] [2] | Increased NE/5-HT release |

| α2C-Adrenergic [1] [2] | 3.8 | Antagonist [1] [2] | Increased NE/5-HT release |

| 5-HT2A [1] [2] | 1.6 - 55 | Antagonist [1] [2] | Antidepressant, sleep improvement |

| 5-HT2C [1] [2] | 0.63 - 6.5 | Antagonist / Inverse Agonist [1] [2] | Antidepressant, potential weight gain |

| 5-HT3 [2] | 5.8 - 300 | Antagonist [2] | Reduced nausea, potential neuroprotection |

| 5-HT7 [1] [2] | 48 - 56 | Antagonist [1] [2] | Antidepressant, circadian rhythm modulation |

| Norepinephrine Transporter (NET) [1] [2] | 71 | Inhibitor [1] [2] | Increased synaptic NE |

| κ-Opioid Receptor (KOR) [3] [2] | 530 (EC₅₀) * | Partial Agonist [3] | Potential analgesic & antidepressant contribution |

| α1-Adrenergic [1] [2] | 34 | Antagonist [1] [2] | Postural hypotension, sedation |

| Muscarinic M1 [2] | 820 | Very low affinity [2] | Notably devoid of anticholinergic effects |

Note: The value for the κ-Opioid receptor is an EC₅₀ (potency for activation) rather than a Ki (binding affinity). The Ki for KOR binding is approximately 1,700 nM [2].

Key Mechanistic Insights and Experimental Evidence

Beyond the primary binding profile, recent research provides deeper insight into mianserin's mechanism, particularly concerning its anti-inflammatory properties and unique opioid activity.

Anti-inflammatory Mechanism Independent of 5-HT Receptors: A 2019 study demonstrated that mianserin inhibits endosomal Toll-like receptor 7/8 (TLR7/8) signaling and spontaneous cytokine production in human macrophages and rheumatoid synovial tissue [4]. Researchers designed mianserin derivatives to reduce 5-HT receptor binding; the lead compound lost most 5-HT binding but retained full anti-inflammatory activity, indicating this effect is an off-target action distinct from its monoaminergic activity [4]. This suggests potential for developing new anti-inflammatory drugs that leverage this mechanism.

κ-Opioid Receptor Partial Agonism: Mianserin exhibits a previously unexpected action as a partial agonist at the κ-opioid receptor (KOR) [3]. In [

35S]GTPγS binding assays, mianserin activated KOR in a manner antagonized by the selective KOR blocker nor-binaltorphimine (nor-BNI) [3]. As a partial agonist, mianserin produces a sub-maximal response compared to a full agonist and can also antagonize the effects of full agonists like U-50,488 or dynorphin A [3]. This complex activity at KOR may contribute to its analgesic and antidepressant profile.

The following diagram illustrates the core receptor interactions of mianserin and their downstream neurological effects.

Mianserin's core receptor targets and therapeutic effects.

Detailed Experimental Protocols

For researchers looking to replicate or build upon key findings, here are detailed methodologies for two critical assays.

[35S]GTPγS Binding Assay for κ-Opioid Receptor Activation [3]

This functional assay measures G-protein activation by quantifying the binding of radiolabeled [35S]GTPγS to Gα subunits.

- Cell Systems: CHO-K1 cells stably expressing the human κ-opioid receptor (CHO/KOP); native systems like rat C6 glioma cells or rat brain membranes.

- Membrane Preparation: Harvest cells, wash with ice-cold PBS, and lyse in HEPES/NaOH buffer (pH 7.4) with EDTA. Centrifuge lysate; the final membrane pellet is resuspended and stored at -80°C.

- Assay Procedure: Incubate membranes (10-20 µg protein) with test compounds (eianserin, control agonists/antagonists) in assay buffer containing GDP and [

35S]GTPγS. Nor-BNI is used to confirm KOR specificity. - Measurement: Terminate the reaction by filtration through GF/B filters; measure bound radioactivity by scintillation counting. Data is expressed as a percentage of stimulation over basal activity.

Screening for Anti-inflammatory Activity in Human Immune Cells [4]

This protocol assesses the inhibition of cytokine production in primary human cells.

- Cell Isolation & Culture: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from leukocyte cones by density gradient centrifugation (Lympholyte-H). Isolate monocytes via a second Percoll gradient. Differentiate monocytes into macrophages with M-CSF.

- Treatment & Stimulation: Pre-treat cells with mianserin or its derivatives. Stimulate with endosomal TLR ligands (e.g., R-848 for TLR8). Include controls for cell viability (e.g., MTT assay).

- Outcome Measurement: Quantify cytokine production (e.g., TNF-α) in cell culture supernatants using ELISA. For human rheumatoid synovial membrane cultures, measure spontaneous cytokine production.

The following diagram outlines the experimental workflow for evaluating mianserin's anti-inflammatory effects.

Experimental workflow for anti-inflammatory screening.

Research Implications and Future Directions

Mianserin's complex pharmacology presents several promising research avenues.

- Drug Repurposing: The anti-inflammatory activity via TLR inhibition suggests potential for treating rheumatoid arthritis or other inflammatory conditions [4].

- Novel Analgesics/Antidepressants: The κ-opioid partial agonist activity, shared with some tricyclic antidepressants, is a valuable mechanism for developing new neuropsychiatric therapeutics with potentially better safety profiles [3].

- Structural Drug Design: Derivatives of mianserin with reduced 5-HT receptor affinity but retained anti-inflammatory effects provide a blueprint for creating more selective, next-generation immunomodulators [4].

References

Mianserin therapeutic uses major depressive disorder

Clinical Applications and Efficacy

Mianserin is effective in treating major depressive disorder, with evidence supporting its use both as a monotherapy and as an augmentation strategy in cases of treatment-resistant depression (TRD).

Table 1: Clinical Uses and Supporting Evidence for Mianserin

| Indication / Use | Dosage Information | Key Efficacy Findings | Source & Context |

|---|---|---|---|

| Major Depressive Disorder (Monotherapy) | 30-90 mg/day [1] | In a 4-week controlled study, 65% of patients were judged as responders, showing efficacy comparable to maprotiline [2]. | Multiple controlled clinical trials [2] [3]. |

| Treatment-Resistant Depression (Augmentation) | 60 mg/day (added to fluoxetine 20 mg/day) [4] | Augmentation with mianserin significantly increased both response and remission rates without increasing dropout rates [4]. | Cochrane review of randomized controlled trials [4]. |

| Insomnia (Low-Dose) | ~10 mg/day [1] | Used to treat insomnia, leveraging its sedative properties from potent H1 receptor antagonism [1]. | Clinical practice and pharmacological data. |

Pharmacology and Mechanism of Action

Mianserin's mechanism is distinct from SSRIs or tricyclic antidepressants, as it is a weak inhibitor of norepinephrine reuptake and does not significantly inhibit serotonin reuptake [5] [6]. Its primary therapeutic action is attributed to the antagonism of specific presynaptic and postsynaptic receptors.

Table 2: Key Pharmacodynamic Profile of Mianserin

| Molecular Target | Affinity (Ki, nM) | Action | Pharmacological and Therapeutic Implication |

|---|---|---|---|

| α2-Adrenergic Autoreceptor/Heteroreceptor | α2A: 4.8; α2C: 3.8 [1] | Antagonist | Disinhibits release of norepinephrine, serotonin, dopamine, and acetylcholine; considered a primary antidepressant mechanism [1] [7] [6]. |

| Histamine H1 Receptor | 0.30-1.7 [1] | Inverse Agonist/Antagonist | Causes sedation and drowsiness; beneficial for comorbid anxiety and insomnia [8] [1] [7]. |

| 5-HT2A Serotonin Receptor | 1.6-55 [1] | Antagonist | Mitigates overactivity in specific serotonin pathways; contributes to antidepressant and potential anxiolytic effects [1] [7]. |

| 5-HT2C Serotonin Receptor | 0.63-6.5 [1] | Antagonist | May contribute to a general increase in neurotransmitter release and counter 2C-mediated anhedonia [1] [7]. |

| κ-Opioid Receptor (KOR) | 530 (EC₅₀) [1] | Partial Agonist | Direct agonist activity; proposed to contribute to analgesic and antidepressant effects, though the role is complex [5]. |

| Muscarinic Acetylcholine Receptor | 820 [1] | Low Antagonism | Low affinity results in minimal anticholinergic side effects (e.g., dry mouth, constipation) [2] [7]. |

The interplay of these actions can be visualized in the following signaling pathway:

Figure 1: Mianserin's core mechanism involves blocking presynaptic α2-adrenergic receptors and postsynaptic 5-HT2 receptors, increasing neurotransmitter release and modulating serotonin signaling. H1 receptor blockade mediates sedation [1] [7] [6].

A key experimental finding is mianserin's activity as a partial agonist at the κ-opioid receptor (KOR) [5]. This property is shared by some tricyclic antidepressants and mirtazapine, suggesting a common, non-monoamine mechanism that may contribute to therapeutic effects.

Experimental Research Protocols

For researchers investigating mianserin's mechanisms, the following protocols from key studies provide a methodological foundation.

Table 3: Key Experimental Assays for Investigating Mianserin's Mechanism

| Assay / Protocol | System / Cell Line | Key Procedures | Measured Outcome & Significance |

|---|---|---|---|

| Receptor Binding Affinity | CHO cells transfected with human opioid receptors; rat brain membranes [5]. | Radioligand competition binding assays using tritiated antagonists specific for κ-, μ-, and δ-opioid receptors. | Inhibition constant (Ki). Determines binding affinity and selectivity for opioid receptor subtypes [5]. |

| Functional Agonist Activity ([³⁵S]GTPγS Binding) | CHO cells expressing human KOR; rat striatal and nucleus accumbens membranes [5]. | Measurement of G-protein activation by quantifying binding of radioactive [³⁵S]GTPγS in the presence of mianserin and full KOR agonists. | Stimulation over baseline (% over basal). Confirms mianserin acts as a partial KOR agonist in the brain; can antagonize full agonists [5]. |

| Downstream Signaling (MAPK Phosphorylation) | CHO-KOP cells; rat C6 glioma cells; mouse primary neurons [5]. | Immunoblotting (e.g., Western Blot) to detect phosphorylation levels of ERK1/2 and p38 MAPK after drug treatment. | Phospho-/total protein ratio. Demonstrates functional consequences of receptor activation on intracellular signaling pathways [5]. |

| Clinical Efficacy and Safety Evaluation | Human outpatients (e.g., n=317) meeting DSM-III criteria for major depression [2]. | 4-week double-blind, randomized controlled trial comparing mianserin (60-90 mg/day) to an active control (maprotiline). Standardized ratings (e.g., CGI, HAM-D) at baseline and endpoints. | Clinical Global Impressions (CGI) and side-effect profiles. Establishes therapeutic efficacy and tolerability in a clinical population [2]. |

The workflow for the in vitro and ex vivo mechanistic studies is summarized below:

Figure 2: Experimental workflow for elucidating mianserin's mechanism of action, progressing from initial binding affinity studies to functional and downstream signaling analysis [5].

Safety and Tolerability Profile

Understanding the safety profile of mianserin is crucial for risk-benefit assessment in both clinical practice and drug development.

- Common Side Effects: The most frequent adverse effects are drowsiness, dry mouth, increased appetite/weight gain, dizziness, and constipation [9] [1]. These are largely attributable to its potent H1 and moderate α1-adrenergic receptor blockade.

- Serious Adverse Effects: Mianserin has been associated with blood dyscrasias, including agranulocytosis and leukopenia, particularly in the elderly. Regular blood count monitoring is recommended, especially during the initial months of treatment [9] [1].

- Key Advantage: A notable feature of mianserin is its low affinity for muscarinic cholinergic receptors, resulting in minimal anticholinergic side effects (e.g., severe constipation, urinary retention, tachycardia) compared to tricyclic antidepressants [2] [6].

Conclusion for Researchers

Mianserin represents a historically important atypical antidepressant with a multi-receptor pharmacodynamic profile. Its core mechanisms—presynaptic α2-antagonism and postsynaptic 5-HT2 antagonism—offer a template for the development of NaSSA drugs like mirtazapine. The more recent discovery of its κ-opioid partial agonist activity opens new avenues for investigating non-monoamine pathways in antidepressant action.

References

- 1. Mianserin [en.wikipedia.org]

- 2. A controlled study of the efficacy and safety of mianserin ... [pubmed.ncbi.nlm.nih.gov]

- 3. Placebo-controlled study of mianserin in depressed ... [pubmed.ncbi.nlm.nih.gov]

- 4. Medications for Treatment-Resistant Depression in Adults [aafp.org]

- 5. The atypical antidepressant mianserin exhibits agonist activity ... [pmc.ncbi.nlm.nih.gov]

- 6. Mianserin - an overview | ScienceDirect Topics [sciencedirect.com]

- 7. What is the mechanism of Mianserin Hydrochloride? [synapse.patsnap.com]

- 8. Mianserin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 9. What are the side effects of this compound? [synapse.patsnap.com]

Mianserin metabolite N-desmethylmianserin pharmacological activity

Pharmacological Profile & Analytical Methods

The table below compares the key pharmacological and pharmacokinetic properties of Mianserin and its N-desmethyl metabolite.

| Property | Mianserin | N-desmethylmianserin |

|---|---|---|

| Primary Pharmacological Activity | Antagonist/inverse agonist at histamine H₁, serotonin 5-HT₂A, 5-HT₂C, 5-HT₃, and adrenergic α₁/α₂ receptors; Norepinephrine reuptake inhibitor (NaSSA) [1] [2] [3] | Retains antidepressant-like activity; is less sedating than the parent compound [4]. |

| Key Receptor Affinities (Kᵢ, nM) | H₁: 0.30-1.7; α₂: 73; 5-HT₂C: 0.63-6.5 [1] | Quantitative data not fully established in search results, but confirmed to be pharmacologically active [4]. |

| Approximate Plasma Concentration* | ~70-80% of total drug-related material | ~20-30% of total drug-related material (about one-third that of mianserin) [4] |

| Elimination Half-Life | 21 - 61 hours [1] | Information not specified in search results. |

| Role in Therapy | Contributes to overall efficacy and side-effect profile (e.g., sedation). | Contributes to the overall antidepressant effect [4]. |

*After oral administration of mianserin [4].

Experimental Protocol for Quantification

For researchers requiring precise measurement, a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method is available. The following workflow outlines the key steps for simultaneous determination of mianserin and N-desmethylmianserin in human plasma [5].

Experimental workflow for quantifying mianserin and its metabolite N-desmethylmianserin in human plasma using LC-MS. [5]

- Sample Preparation: The method uses liquid-liquid extraction with Hexane:Isoamylalcohol (98:2, v/v), followed by a back-extraction into 0.005 M Formic Acid to clean up and concentrate the analytes [5].

- Method Validation: The protocol has been validated for specificity, accuracy, and precision [5].

Metabolic Pathway and Implications

Mianserin is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6 [1] [6]. The formation of reactive metabolites is an important consideration in research settings.

Hepatic metabolic pathways of mianserin, showing the formation of its major stable metabolites and reactive intermediates. [4] [1] [6]

- Enzymology: The metabolism of mianserin to its stable metabolites, including N-desmethylmianserin, shows substantial inter-individual variation and can be inhibited by compounds like methimazole and quinidine [6].

- Reactive Metabolites: Human liver microsomal studies indicate that mianserin and its metabolites (including N-desmethylmianserin) can be metabolically activated to chemically reactive species (potentially an iminium ion) that bind irreversibly to microsomal proteins [6]. The extent of this binding was found to be similar for mianserin and 8-hydroxymianserin, but significantly greater for N-desmethylmianserin [6]. The clinical relevance of this finding for in vivo human use remains a subject for further research.

Key Research Considerations

- Monitor the Active Metabolite: For therapeutic drug monitoring (TDM) or pharmacokinetic studies, measuring N-desmethylmianserin alongside the parent drug provides a more complete picture of active species exposure [4] [7].

- Explore Non-Monoaminergic Mechanisms: Emerging research suggests that some effects of mianserin, such as its anti-inflammatory activity, may be independent of its action on serotonin receptors [8]. This could be a relevant avenue for investigating the metabolite's role beyond depression.

References

- 1. Mianserin [en.wikipedia.org]

- 2. Mianserin - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. Mianserin: a review of its pharmacological properties and ... [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological aspects of mianserin [pubmed.ncbi.nlm.nih.gov]

- 5. Analytical Method Development and Validation of ... [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of mianserin and its metabolites by human liver ... [pubmed.ncbi.nlm.nih.gov]

- 7. High-performance liquid chromatography–tandem mass ... [frontiersin.org]

- 8. Structural Modification of the Antidepressant Mianserin ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive LC-MS Method Development and Validation for the Determination of Mianserin in Human Plasma: Application Notes and Protocols

Introduction to Mianserin Analysis in Clinical Context

Mianserin is a tetracyclic antidepressant administered clinically as a racemic mixture of R(-) and S(+) enantiomers at doses ranging from 30-90 mg/day in divided doses. As with most antidepressant medications, mianserin exhibits significant pharmacological variability among patients, resulting in substantial individual differences in steady-state blood concentrations even with identical dosing regimens [1]. This variability necessitates therapeutic drug monitoring (TDM) to optimize dosing strategies, minimize adverse effects, and ensure therapeutic efficacy. The clinical efficacy and safety of mianserin are closely related to its plasma concentration levels, making reliable analytical methods essential for clinical pharmacology studies and routine TDM services.

The development of robust liquid chromatography-mass spectrometry (LC-MS) methods for mianserin determination addresses several analytical challenges inherent in antidepressant monitoring. Mianserin has an active metabolite, N-desmethylmianserin, which may contribute to overall pharmacological activity and should be monitored simultaneously [2]. Additionally, antidepressant drugs typically circulate at nanogram per milliliter concentrations in biological fluids, requiring highly sensitive and selective analytical techniques. LC-MS has emerged as the gold standard technique for antidepressant analysis due to its superior sensitivity, specificity, and ability to simultaneously quantify multiple analytes and their metabolites [1]. This protocol describes a validated LC-MS method for the determination of mianserin and its major metabolite in human plasma, suitable for both clinical TDM and pharmacokinetic studies.

Experimental Protocols

Sample Collection and Handling Procedures

Proper sample collection and handling are critical preanalytical steps that significantly impact analytical results. Blood samples should be collected in vacutainer tubes containing anticoagulants such as EDTA, heparin, or citrate. For plasma preparation, blood samples must be centrifuged promptly at 2,000 × g for 10 minutes at 4°C to separate plasma from cellular components [3]. The resulting plasma should be aliquoted into polypropylene tubes and stored at -80°C until analysis to prevent analyte degradation. It is essential to avoid repeated freeze-thaw cycles as this may compromise analyte stability and cause precipitation of plasma components. When frozen plasma samples are required for analysis, they should be thawed gradually on ice or in a refrigerator, with gentle inversion every 30 minutes to ensure proper mixing [3].

- Safety Considerations: All human plasma samples must be treated as potentially infectious materials and handled with appropriate biosafety precautions. All procedures involving tube opening, vortexing, and heating should be performed in a Class II Biosafety cabinet when possible. Personnel must wear appropriate personal protective equipment including gloves, laboratory coats, and safety goggles [3].

- Sample Quality Assessment: Before processing, visually inspect plasma samples for hemolysis, lipemia, or unusual coloration, as these factors may affect analytical results and should be documented. Strictly avoid vortexing, rapid shaking, or high-speed centrifugation (>2,000 × g) of plasma samples, as harsh handling can induce coagulation and precipitate plasma components, leading to irreproducible protein identification and quantification [3].

Sample Preparation and Extraction Protocols

2.2.1 Liquid-Liquid Extraction Method

The following optimized liquid-liquid extraction protocol has been specifically developed for the simultaneous extraction of mianserin and N-desmethylmianserin from human plasma [2]:

- Aliquot 1 mL of plasma into a 15 mL glass centrifuge tube.

- Add 100 μL of internal standard solution (appropriate structural analog or stable isotope-labeled version of mianserin).

- Add 200 μL of 0.1 M sodium carbonate buffer (pH 9.5) to alkaline the sample, improving extraction efficiency of basic compounds.

- Add 5 mL of extraction solvent (hexane:isoamyl alcohol, 98:2 v/v).

- Vortex mix for 5 minutes to ensure complete contact between organic and aqueous phases.

- Centrifuge at 3,000 × g for 10 minutes at 4°C to separate phases.

- Transfer the organic layer to a clean glass tube.

- Perform back-extraction by adding 1 mL of 0.005 M formic acid solution to the organic layer.

- Vortex mix for 3 minutes and centrifuge at 3,000 × g for 5 minutes.

- Collect the aqueous layer and transfer to an autosampler vial for LC-MS analysis.

Table 1: Liquid-Liquid Extraction Conditions for Mianserin from Human Plasma

| Step | Parameter | Specification |

|---|---|---|

| Sample Volume | Plasma | 1.0 mL |

| Extraction Solvent | Composition | Hexane:Isoamyl alcohol (98:2) |

| Extraction pH | Carbonate buffer | pH 9.5 |

| Back-Extraction Acid | Formic acid concentration | 0.005 M |

| Mixing Time | Primary extraction | 5 minutes |

| Back-extraction | 3 minutes | |

| Centrifugation Conditions | Speed, time, temperature | 3,000 × g, 10 min, 4°C |

2.2.2 Alternative Extraction Methods

While liquid-liquid extraction provides excellent clean-up for mianserin analysis, alternative extraction techniques may be employed based on laboratory resources and sample throughput requirements:

- Solid Phase Extraction (SPE): Using C8 or C18 cartridges (e.g., Strata-X 33 μm Polymeric Reversed Phase) provides superior sample clean-up and potentially higher recovery rates. SPE can be automated using systems like Gilson ASPEC for higher throughput [4].

- Protein Precipitation: Although less selective, protein precipitation with acetonitrile (1:2 or 1:3 sample:precipitant ratio) offers a rapid, simple approach suitable for high-throughput environments. However, this method may result in higher matrix effects and reduced sensitivity [5].

LC-MS Instrumentation and Analytical Conditions

2.3.1 Liquid Chromatography Conditions

The chromatographic separation of mianserin and its metabolite should be optimized to achieve baseline resolution from endogenous plasma components and potentially co-administered medications. The following conditions have been validated for mianserin analysis [2] [1]:

- Column: ZORBAX Eclipse Plus C18 (50.0 mm × 2.1 mm, 1.7 μm) or equivalent reversed-phase column.

- Mobile Phase A: Water containing 0.1% formic acid and 10 mmol/L ammonium acetate.

- Mobile Phase B: Methanol containing 0.1% formic acid.

- Gradient Program: Linear gradient from 30% B to 90% B over 5-7 minutes.

- Flow Rate: 0.3-0.4 mL/min.

- Column Temperature: 40°C.

- Injection Volume: 5-10 μL.

2.3.2 Mass Spectrometry Parameters

Mass spectrometric detection should be performed using electrospray ionization (ESI) in positive mode with multiple reaction monitoring (MRM) for optimal sensitivity and selectivity. The following parameters provide a starting point for method development [2]:

- Ionization Mode: Positive ESI.

- Ion Source Temperature: 150°C.

- Desolvation Temperature: 350°C.

- Desolvation Gas Flow: 650 L/h.

- Cone Gas Flow: 50 L/h.

- Collision Gas Flow: 0.15 mL/min.

- MRM Transitions:

- Mianserin: m/z 265.2 → 208.1 (quantifier), m/z 265.2 → 193.1 (qualifier)

- N-desmethylmianserin: m/z 251.1 → 208.1 (quantifier), m/z 251.1 → 194.1 (qualifier)

Method Validation Results

Analytical Performance Characteristics

The developed LC-MS method for mianserin determination must undergo comprehensive validation to establish its reliability for clinical applications. The following performance characteristics were demonstrated for the validated method [2]:

Table 2: Method Validation Parameters for Mianserin and N-desmethylmianserin

| Validation Parameter | Mianserin | N-desmethylmianserin |

|---|---|---|

| Linear Range | 1.00-60.00 ng/mL | 0.50-14.00 ng/mL |

| Lowest Limit of Quantification (LLOQ) | 1.00 ng/mL | 0.50 ng/mL |

| Intra-day Precision (%CV) | <10% | <10% |

| Inter-day Precision (%CV) | <10% | <10% |

| Accuracy Range | 94.44-112.33% | 91.85-100.13% |

| Extraction Recovery | 92-101% | Comparable values |

Specificity, Selectivity and Matrix Effects

Method validation should include assessment of analytical specificity to demonstrate that the method can unequivocally identify and quantify mianserin and its metabolite in the presence of endogenous plasma components, potentially co-administered medications, and other substances. The method should show no significant interference at the retention times of the analytes and internal standard from six different sources of blank human plasma [2].

Matrix effects should be evaluated by comparing the analyte responses in post-extraction spiked plasma samples with those in pure standard solutions. The ion suppression/enhancement effects should be consistent across different plasma lots (CV < 15%). If significant matrix effects are observed, modification of the sample preparation procedure or chromatographic separation may be necessary to mitigate these effects.

Application Notes

Therapeutic Drug Monitoring Applications

This validated LC-MS method is particularly suitable for clinical TDM applications, enabling precise quantification of mianserin and its active metabolite N-desmethylmianserin in patient plasma samples. The method covers the therapeutically relevant concentration range and meets all validation criteria required for clinical bioanalysis. For TDM purposes, blood samples should be collected at steady-state trough concentrations (immediately before the next dose) to ensure consistent interpretation of results [1]. The simultaneous measurement of both parent drug and active metabolite provides a more comprehensive pharmacokinetic profile for dose individualization, particularly in special populations such as the elderly, patients with renal or hepatic impairment, and those exhibiting unusual drug responses.

Troubleshooting and Method Optimization

Successful implementation of this method requires attention to several potential challenges:

- Peak Shape Issues: If poor peak shape or tailing is observed, consider adjusting mobile phase pH or trying different column chemistries. The addition of ammonium acetate to the aqueous mobile phase can improve peak shape for basic compounds like mianserin.

- Sensitivity Problems: If sensitivity is inadequate for the intended application, consider increasing injection volume (if matrix effects permit) or optimizing MS parameters, particularly cone voltage and collision energy for the MRM transitions.

- Retention Time Instability: Significant retention time shifts may indicate mobile phase degradation or column aging. Ensure fresh mobile phase preparation and consistent column temperature control.

Regulatory Considerations

For laboratories implementing this method for clinical studies requiring regulatory compliance, additional validation elements may be necessary, including:

- Stability Studies: Comprehensive evaluation of analyte stability under various conditions including benchtop, freeze-thaw, long-term frozen storage, and processed sample stability in the autosampler.

- Cross-Validation: When transferring the method between laboratories or instruments, comparative analysis of quality control samples and patient specimens should be performed to ensure consistent performance.

- Documentation: Maintain comprehensive records of all validation experiments, system suitability tests, and quality control data to demonstrate ongoing method performance.

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the LC-MS analysis of mianserin in human plasma, from sample collection to data analysis:

Figure 1: Complete experimental workflow for LC-MS analysis of mianserin in human plasma, illustrating the sequential steps from sample collection to final data interpretation.

Conclusion

The LC-MS method detailed in these application notes provides a robust, sensitive, and specific approach for the quantification of mianserin and its active metabolite N-desmethylmianserin in human plasma. The method has been comprehensively validated according to accepted bioanalytical method validation guidelines and demonstrates excellent performance characteristics across the therapeutically relevant concentration range. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection enable reliable implementation in clinical laboratories for therapeutic drug monitoring and pharmacokinetic studies.

The sample preparation workflow utilizing liquid-liquid extraction with back-extraction provides effective sample clean-up while maintaining high recovery rates for both analytes. The chromatographic conditions achieve optimal separation with a short run time, making the method suitable for high-throughput clinical applications. The validation data confirm that the method meets accepted criteria for precision, accuracy, sensitivity, and specificity, supporting its use in both routine clinical monitoring and research applications.

References

- 1. High-performance liquid chromatography–tandem mass ... [frontiersin.org]

- 2. Analytical Method Development and Validation of ... [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid preparation of human blood plasma for bottom-up ... [pmc.ncbi.nlm.nih.gov]

- 4. Automated High-Performance Liquid Chromatographic ... [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS Sample Preparation [thermofisher.com]

Comprehensive HPLC-ESI/MS Protocol for Mianserin Quantification in Human Plasma: Application Notes for Researchers and Drug Development Professionals

Introduction to Mianserin and Analytical Challenges

Mianserin is a tetracyclic antidepressant with a complex pharmacological profile that includes antagonism of histamine H₁, α-adrenergic, and multiple serotonin receptors, along with inhibition of norepinephrine reuptake. Chemically known as 1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine, mianserin is administered as a racemate of R-(-) and S-(+)-enantiomers in doses of 30-90 mg/day for depression treatment, with the S-(+) isomer demonstrating 200-300 times greater activity than its R-(-) counterpart. [1] [2] The drug exhibits variable bioavailability (20-30%), extensive protein binding (90-95%), and a relatively long elimination half-life (21-61 hours) that can be prolonged in elderly patients. [3] [2]

The quantitative analysis of mianserin in biological matrices presents significant challenges due to its low therapeutic concentrations, extensive metabolism via CYP2D6 (through aromatic hydroxylation, N-oxidation, and N-demethylation), and the need for selective detection amidst complex biological matrices. [3] [2] Previous analytical methods, including HPLC, GC-MS, and capillary zone electrophoresis, have been limited by disadvantages such as low sensitivity, poor reproducibility, time-consuming procedures, derivatization requirements, long chromatographic run times, and insufficient sensitivity for modern pharmacokinetic studies. [1] The HPLC-ESI/MS protocol described herein addresses these limitations through a optimized approach that balances sensitivity, specificity, and practical efficiency for high-throughput bioanalysis.

Detailed HPLC-ESI/MS Protocol for Mianserin Quantification

Materials and Reagents

- Reference standards: Mianserin hydrochloride standard (99.80% purity) and cinnarizine (99.53% purity) as internal standard. [1]

- Solvents: HPLC-grade acetonitrile and methanol, N-hexane, dimethylcarbinol (98:2, v/v). [4]

- Mobile phase components: 10mM ammonium acetate (pH 3.4), methanol, acetonitrile (35:50:15, v/v/v). [4]

- Sample preparation: Sodium hydroxide for alkalinization, drug-free human plasma for calibration standards and quality controls. [1]

Instrumentation and Chromatographic Conditions

- HPLC system: High performance liquid chromatography system with isocratic pump, autosampler, and column oven. [4]

- Mass spectrometer: Electrospray ionization (ESI) source with quadrupole mass analyzer operating in Selected Ion Recording (SIR) mode. [1]

- Chromatographic column: Thermo Hypersil-Hypurity C₁₈ (5 μm, 150 mm × 2.1 mm). [4]

- Mobile phase flow rate: 0.22 mL/min in isocratic mode. [4]

- Injection volume: Not specified in source, but typically 5-20 μL for LC-MS applications. [4]

- Run time: 4.0 minutes total, with mianserin eluting at approximately 3.4 minutes and cinnarizine (IS) at 2.1 minutes. [1]

Sample Preparation Procedure

The sample preparation workflow involves liquid-liquid extraction with careful attention to pH adjustment and solvent proportions:

Figure 1: Sample Preparation Workflow for Mianserin Extraction from Human Plasma

- Alkalinization: Transfer 0.2 mL of plasma sample to a glass tube. Add 0.1 mL of sodium hydroxide solution to adjust pH for optimal extraction efficiency. [4]

- Internal Standard Addition: Add cinnarizine at an appropriate concentration (exact volume not specified in sources). [4]

- Liquid-Liquid Extraction: Add 2.0 mL of N-hexane:dimethylcarbinol (98:2, v/v) solvent mixture. Vortex mix vigorously for 2-3 minutes to ensure complete extraction. [4]

- Phase Separation: Centrifuge at 3,500-4,000 rpm for 10 minutes to separate organic and aqueous layers. [4]

- Organic Layer Collection: Transfer the upper organic layer to a clean tube. [4]

- Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C. [1]

- Reconstitution: Reconstitute the dry residue in 100-200 μL of mobile phase. Transfer to autosampler vials for analysis. [1]

Mass Spectrometric Detection Parameters

- Ionization mode: Electrospray ionization (ESI) in positive ion mode. [4]

- Detection mode: Selected Ion Recording (SIR) for quantification. [1]

- Ions monitored: m/z 265 [M+H]⁺ for mianserin and m/z 369 [M+H]⁺ for cinnarizine (IS). [4]

- Source temperature: Not specified in sources, but typically 100-150°C for ESI sources. [4]

- Dwell time: Not specified, but should be optimized for sufficient data points across peaks. [4]

Method Validation Summary

The HPLC-ESI/MS method for mianserin quantification has been comprehensively validated according to standard bioanalytical guidelines. The table below summarizes the key validation parameters established during method qualification:

Table 1: Comprehensive Method Validation Parameters for Mianserin HPLC-ESI/MS Assay

| Validation Parameter | Results | Acceptance Criteria |

|---|---|---|

| Linear range | 1.0-200.0 ng/mL | Correlation coefficient >0.99 |

| Lower limit of quantification (LLOQ) | 1.0 ng/mL | Signal-to-noise ≥10, precision ≤20%, accuracy 80-120% |

| Recovery | 81.3-84.1% | Consistent and reproducible |

| Intra-day precision | 9.6-11.4% RSD | ≤15% |

| Inter-day precision | 9.6-11.4% RSD | ≤15% |

| Accuracy | 97.5-101.2% | 85-115% of nominal values |

| Short-term stability | Established | ≥85% of initial concentration |

| Long-term stability | Established | ≥85% of initial concentration |

| Freeze-thaw stability | Established after 3 cycles | ≥85% of initial concentration |

Analytical Selectivity and Specificity

The method demonstrates excellent selectivity with no interference from endogenous plasma components at the retention times of mianserin (3.4 min) and cinnarizine (2.1 min). The use of mass spectrometric detection in SIR mode provides additional specificity by monitoring specific mass-to-charge ratios rather than relying solely on chromatographic retention. [1] The chromatographic resolution between analytes is sufficient with a complete run time of less than 4.0 minutes, enabling high-throughput analysis. [1]

Stability Assessments

The stability profile of mianserin in human plasma has been established under various conditions:

- Short-term stability: At least 24 hours at room temperature. [4]

- Long-term stability: Established for the duration of sample storage. [4]

- Freeze-thaw stability: At least three complete cycles. [4]

- Processed sample stability: At least 24 hours in autosampler conditions. [4]

- Stock solution stability: Not specified in sources, but typically 3-6 months at -20°C. [4]

Application to Bioequivalence Studies

Clinical Study Design

The validated HPLC-ESI/MS method has been successfully applied to a bioequivalence study of this compound tablets in healthy Chinese male volunteers. The study employed a standard crossover design where each participant received a single 60 mg dose of this compound tablet (test or reference formulation) following an overnight fast. [1] Blood sampling was performed at appropriate intervals based on the pharmacokinetic profile of mianserin, which typically reaches peak concentration 2-3 hours after oral administration and exhibits an elimination half-life of 14-33 hours (prolonged in the elderly). [1]

Pharmacokinetic Parameter Assessment

The method successfully characterized the complete pharmacokinetic profile of mianserin, enabling the calculation of standard parameters including:

- Cₘₐₓ: Maximum observed plasma concentration

- Tₘₐₓ: Time to reach maximum concentration

- AUC₀–t: Area under the plasma concentration-time curve from zero to last measurable time point

- AUC₀–∞: Area under the plasma concentration-time curve from zero to infinity

- t₁/₂: Elimination half-life

The successful application of this method in a clinical bioequivalence study demonstrates its robustness and suitability for regulatory submissions. [4] [1] The method's sensitivity with an LLOQ of 1.0 ng/mL adequately captures the terminal elimination phase of mianserin, while the 4.0-minute run time enables timely processing of large sample batches typical in clinical trials. [4]

Advanced Applications and Structural Considerations

Structural Modification and Immunological Effects

Recent research has explored the anti-inflammatory properties of mianserin, which appear to be independent of its antidepressant activity. Structural derivatives of mianserin have been designed to reduce 5-HT receptor binding while retaining anti-inflammatory effects. [5] These derivatives were created through modifications including:

- N-methyl group removal to reduce aminergic receptor binding

- Secondary amine acetylation (MN-1)

- Polar group attachment via alkyl linkers (MN-2, MN-3, MN-4, MN-5, MN-6) [5]

The lead compound from this series demonstrated significantly reduced 5-HT receptor binding while retaining the ability to inhibit endosomal toll-like receptor 7/8 signaling in primary human macrophages and spontaneous cytokine production from human rheumatoid synovial tissue. [5] This suggests that the anti-inflammatory mechanism of mianserin may be independent of 5-HT receptor activity, offering new insights into the structural requirements for its immunomodulatory actions.

Table 2: Key Pharmacodynamic Properties of Mianserin at Molecular Targets

| Receptor Target | Affinity (Ki, nM) | Activity | Functional Significance |

|---|---|---|---|

| Histamine H₁ | 0.30-1.7 | Antagonist/inverse agonist | Sedative effects |

| α₂-Adrenergic | 3.8-73 | Antagonist | Disinhibition of neurotransmitter release |

| 5-HT₂A | 1.6-55 | Antagonist | Antidepressant effect |

| 5-HT₂C | 0.63-6.5 | Inverse agonist | Antidepressant effect |

| 5-HT₃ | 5.8-300 | Antagonist | Anti-nausea effect |

| NET | 71 | Inhibitor | Noradrenergic enhancement |

| SERT | 4000 | Weak inhibitor | Minimal serotonergic effect |

| Muscarinic | 820 | Low affinity | Minimal anticholinergic side effects |

Comparison with Related Analytical Approaches

The developed HPLC-ESI/MS method offers significant advantages over previously reported techniques:

- Compared to GC-MS methods: No derivatization required, simpler sample preparation. [1]

- Compared to conventional HPLC: Higher sensitivity and specificity, shorter run times. [1]

- Compared to LC-MS/MS methods: More accessible instrumentation while maintaining adequate performance for pharmacokinetic studies. [1]

The method's practical benefits include minimal plasma volume requirements (0.2 mL), cost-effectiveness, and accessibility to laboratories without tandem mass spectrometry capabilities. [1] These features make it particularly valuable for resource-limited settings or preliminary studies where sophisticated instrumentation may not be available.

Troubleshooting and Technical Considerations

Potential Analytical Challenges and Solutions

- Ion suppression: Monitor for matrix effects by comparing extracted samples with post-extraction spiked samples; adjust extraction protocol or chromatographic separation if necessary. [4]

- Column performance: Maintain column temperature and use guard column to preserve separation efficiency; retention times may shift with column aging. [4]

- Extraction efficiency: Ensure precise pH adjustment during alkalinization step; verify extraction solvent quality and proportions. [4]

- Mass spectrometer sensitivity: Regularly calibrate mass spectrometer; optimize source parameters for maximum response. [4]

Method Adaptability

The robustness of this HPLC-ESI/MS method makes it adaptable to various research contexts beyond bioequivalence studies, including:

- Therapeutic drug monitoring in psychiatric patients

- Drug interaction studies involving CYP2D6 inhibitors or inducers

- Pharmacogenetic investigations exploring metabolic polymorphisms

- Anti-inflammatory research examining mianserin's immunomodulatory effects [5]

For laboratories with different equipment, the method can be adapted to alternative C₁₈ columns with similar particle size (5 μm) and dimensions (150 mm × 2.1 mm), though re-validation of separation parameters is recommended. [4]

Conclusion

The HPLC-ESI/MS method presented herein provides a robust, sensitive, and efficient approach for quantifying mianserin in human plasma. With its linear range of 1.0-200.0 ng/mL, LLOQ of 1.0 ng/mL, and total run time of less than 4.0 minutes, this method is well-suited for high-throughput bioanalysis in pharmacokinetic studies and bioequivalence assessments. [4] [1] The simple liquid-liquid extraction procedure combined with isocratic chromatography offers practical advantages over more complex methodologies while maintaining adequate sensitivity and specificity.

The successful application of this method in a clinical bioequivalence study demonstrates its reliability for regulatory submissions, while its adaptability makes it valuable for various research contexts. [1] Furthermore, ongoing research into mianserin's structural derivatives and anti-inflammatory properties highlights the continuing relevance of analytical methods capable of quantifying this compound and its analogs in biological matrices. [5]

References

- 1. Determination of mianserin in human plasma by high ... [sciencedirect.com]

- 2. Mianserin [en.wikipedia.org]

- 3. Mianserin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Determination of mianserin in human plasma by high ... performance [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Modification of the Antidepressant Mianserin ... [pmc.ncbi.nlm.nih.gov]

Mianserin bioequivalence study design in healthy volunteers

Regulatory Context & Bioequivalence Requirement

For a generic Mianserin product, conducting an in vivo bioequivalence (BE) study is generally required [1]. A Biopharmaceutics Classification System (BCS)-based biowaiver is not typically justifiable for Mianserin as it is not consistently classified as BCS Class I (High Solubility, High Permeability). It is often considered BCS Class II or III, and a key criterion for a biowaiver—high solubility—is not met [1].

Solubility Determination: A drug is classified as "highly soluble" if the highest single therapeutic dose dissolves completely in ≤250 mL of aqueous media across the pH range of 1.2 to 6.8. An 80% solubility result from a study is insufficient; 100% of the dose must dissolve to meet this criterion. This assessment is based on a deterministic threshold, not statistical tests like confidence intervals [1].

Key Pharmacokinetic Parameters for Study Design

The table below summarizes primary pharmacokinetic parameters for Mianserin based on a single-dose study in healthy volunteers, which are critical endpoints for a bioequivalence study [2].

| Parameter | Description | Mean Value (Range) |

|---|---|---|